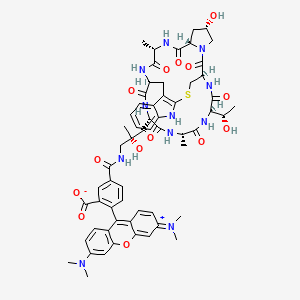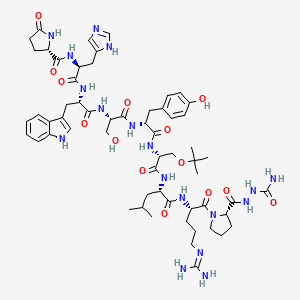
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, also known as gonadotropin-releasing hormone (GnRH), is a peptide hormone that is synthesized and secreted by the hypothalamus. It is involved in the regulation of the reproductive system, playing a crucial role in the development and maturation of reproductive organs. GnRH is composed of ten amino acids, and the this compound form has been found to be particularly effective in controlling the reproductive system.
科学研究应用
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH has many applications in scientific research. It has been used to study the role of GnRH in the regulation of the reproductive system, as well as its effects on other physiological processes such as metabolism, growth, and development. It has also been used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. In addition, this compound has been used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization.
作用机制
GnRH is released from the hypothalamus and binds to receptors in the pituitary gland. This binding triggers the release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). LH and FSH are hormones that are involved in the regulation of the reproductive system. LH stimulates the production of testosterone, while FSH stimulates the production and maturation of sperm.
Biochemical and Physiological Effects
GnRH has many biochemical and physiological effects. It stimulates the production of LH and FSH, which in turn stimulates the production of testosterone and the maturation of sperm. GnRH also stimulates the production of other hormones, such as progesterone and estradiol, which are involved in the regulation of the menstrual cycle. In addition, GnRH has been found to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
The use of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH in laboratory experiments has several advantages. It is a stable peptide and can be easily synthesized and purified. In addition, it is a potent agonist of the GnRH receptor, making it an ideal tool for studying the effects of GnRH. However, there are some limitations to using this compound in laboratory experiments. For example, it is expensive and has a short half-life, making it difficult to maintain in long-term experiments.
未来方向
There are several potential future directions for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. One potential direction is to further investigate its role in the regulation of the reproductive system, as well as its effects on other physiological processes. Additionally, it could be used to study the effects of GnRH on the development of fertility treatments, such as in vitro fertilization. Furthermore, it could be used to study the effects of GnRH on the development of cancers, such as breast and prostate cancer. Finally, it could be used to develop new drugs to treat reproductive disorders.
合成方法
The synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH involves a series of steps. First, the peptide is synthesized using a solid-phase peptide synthesis (SPPS) technique. This technique involves the formation of a peptide bond between the two amino acids, followed by the addition of a protecting group to the amino acid side chain. The peptide is then cleaved from the solid support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, the peptide is cleaved from the protecting group and the this compound is obtained.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-JRAHOCOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


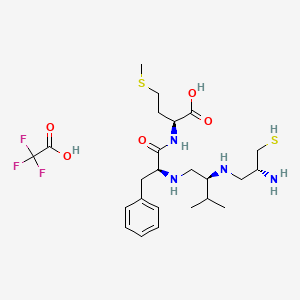






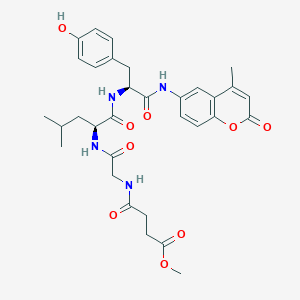
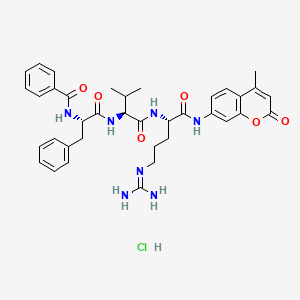
![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)
